5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine
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Overview
Description
5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and an N-[(4-methylphenyl)methyl]amine group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-methylbenzylamine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with 4-methylbenzylamine in the presence of a base such as potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkyl-substituted pyridine derivatives.
Scientific Research Applications
5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Similar structure but with an ethylpiperazine group instead of a methylphenyl group.
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Contains a pyrimidine ring and nitrophenyl group, differing in structure and properties.
Uniqueness
5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-3-6-13(7-4-11)10-16-14-8-5-12(2)9-15-14/h3-9H,10H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWSNSNHOAXOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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